molecular formula C15H22N2O3 B12118859 N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide

N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide

Cat. No.: B12118859
M. Wt: 278.35 g/mol
InChI Key: VMYNTYBBESCARA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide (C₁₅H₂₂N₂O₃, MW 278.35 g/mol) is an acetamide derivative characterized by a tert-butyl group on the acetamide nitrogen and a 4-ethoxyphenyl-substituted formamido moiety at the 2-position .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C15H22N2O3/c1-5-20-12-8-6-11(7-9-12)14(19)16-10-13(18)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

VMYNTYBBESCARA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals or polymers .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis of Key Parameters

Physical Properties

Compound M.P. (°C) Rf Value Molecular Weight (g/mol)
N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide N/A N/A 278.35
II-56 124–126 0.26 402.17
Compound 31 84 0.28 310.34
N-(4-ethoxyphenyl)acetamide N/A N/A 179.22

Structural and Functional Differences

  • Hydrophobicity : The tert-butyl group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., Compound 31) .
  • Tautomerism : Unlike N-(4-ethoxyphenyl)-2-(thiazolidin-5-yl)acetamide (), the target compound’s formamido group may exhibit distinct tautomeric behavior .

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